4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNS and a molecular weight of 257.82 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a piperidine ring substituted with a sulfanyl group attached to a methylphenyl moiety.
Vorbereitungsmethoden
The synthesis of 4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halomethyl derivative of the piperidine ring.
Attachment of the Methylphenyl Moiety: The methylphenyl group is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Chemischer Reaktionen
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with various receptors in the body, leading to potential pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride can be compared with other similar compounds, such as:
4-[(4-Methylphenyl)sulfanyl]piperidine: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
4-[(4-Methylphenyl)sulfonyl]piperidine: The sulfonyl group is more oxidized than the sulfanyl group, potentially leading to different chemical and biological properties.
4-[(4-Methylphenyl)thio]piperidine: This compound has a similar structure but may exhibit different reactivity due to the presence of a thioether linkage.
Eigenschaften
CAS-Nummer |
1211495-47-4 |
---|---|
Molekularformel |
C13H20ClNS |
Molekulargewicht |
257.82 g/mol |
IUPAC-Name |
4-[(4-methylphenyl)sulfanylmethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H19NS.ClH/c1-11-2-4-13(5-3-11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H |
InChI-Schlüssel |
PPHLIZXCNBXDRP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC2CCNCC2.Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)SCC2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.